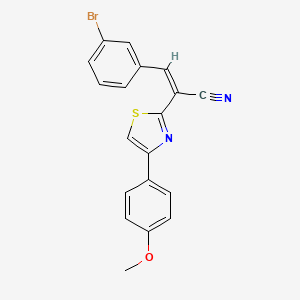![molecular formula C24H16F3N3O B2422922 2,4-二苯基-N-[4-(三氟甲基)苯基]嘧啶-5-甲酰胺 CAS No. 321433-24-3](/img/structure/B2422922.png)
2,4-二苯基-N-[4-(三氟甲基)苯基]嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with diphenyl and trifluoromethylphenyl groups
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of appropriate aromatic aldehydes with urea or thiourea, followed by cyclization to form the pyrimidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The choice of solvents, catalysts, and purification techniques also plays a crucial role in the efficient production of the compound.
化学反应分析
Types of Reactions
2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
作用机制
The mechanism of action of 2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-diphenylpyrimidine-5-carboxamide: Lacks the trifluoromethylphenyl group, resulting in different chemical and biological properties.
N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide: Lacks the diphenyl groups, leading to variations in reactivity and applications.
Uniqueness
2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is unique due to the presence of both diphenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
2,4-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O/c25-24(26,27)18-11-13-19(14-12-18)29-23(31)20-15-28-22(17-9-5-2-6-10-17)30-21(20)16-7-3-1-4-8-16/h1-15H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIFJDMANNXPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
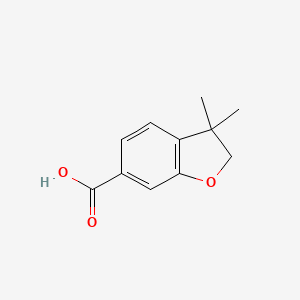
![N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2422844.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(CYCLOPROPANESULFONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2422846.png)
![3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B2422848.png)
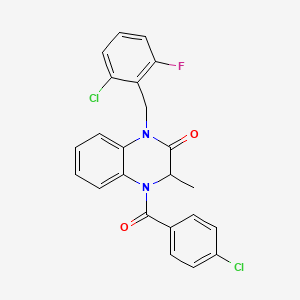
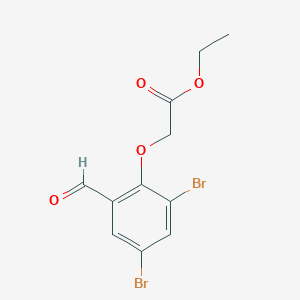
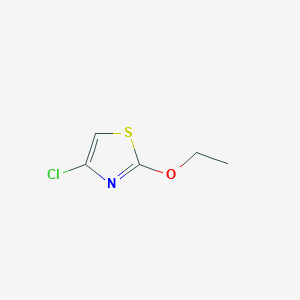
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2422852.png)
![N-(3-methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2422856.png)
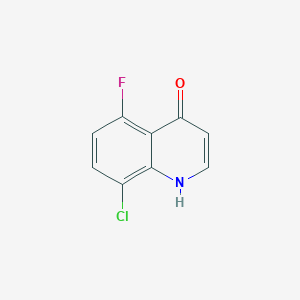
![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)
